molecular formula C8H15NO4 B6284020 (2S)-2-[(2R)-2-hydroxypropanamido]-3-methylbutanoic acid CAS No. 21753-46-8

(2S)-2-[(2R)-2-hydroxypropanamido]-3-methylbutanoic acid

Cat. No. B6284020
CAS RN: 21753-46-8
M. Wt: 189.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(2R)-2-hydroxypropanamido]-3-methylbutanoic acid, also known as 2-hydroxy-3-methylbutanoic acid or HMB, is a naturally occurring metabolite of the essential amino acid leucine. It has been studied for its potential therapeutic applications in many different diseases and conditions, including muscle wasting, diabetes, cancer, and neurodegenerative diseases. HMB is a popular supplement among athletes and bodybuilders, as it is believed to reduce muscle breakdown and increase muscle growth.

Scientific Research Applications

HMB has been studied extensively for its potential therapeutic applications in many different diseases and conditions. It has been studied for its potential to reduce muscle breakdown and increase muscle growth in athletes and bodybuilders, as well as its potential to reduce the risk of diabetes, cancer, and neurodegenerative diseases. Additionally, HMB has been studied for its potential to reduce inflammation, improve immune function, and protect against oxidative stress.

Mechanism of Action

The exact mechanism of action of HMB is not yet fully understood. However, it is believed to act by inhibiting the breakdown of muscle proteins and promoting the synthesis of new muscle proteins. Additionally, HMB is thought to act by regulating the activity of certain enzymes involved in the metabolism of energy and amino acids, as well as by modulating the activity of certain hormones involved in muscle growth and development.
Biochemical and Physiological Effects
HMB has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce muscle breakdown and increase muscle growth in athletes and bodybuilders. Additionally, it has been shown to reduce the risk of diabetes, cancer, and neurodegenerative diseases. It has also been shown to reduce inflammation, improve immune function, and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using HMB in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, HMB has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of various diseases and conditions. The main limitation of using HMB in laboratory experiments is the lack of long-term studies, as most studies conducted so far have been short-term.

Future Directions

The future directions for HMB research include further studies on its potential therapeutic applications in various diseases and conditions. Additionally, further studies are needed to better understand the mechanism of action of HMB and its effects on various biochemical and physiological processes. Finally, long-term studies are needed to evaluate the safety and efficacy of HMB as a therapeutic agent.

Synthesis Methods

HMB can be synthesized from leucine using a two-step process. The first step involves the conversion of leucine to its corresponding α-keto acid, α-ketoisocaproate (KIC). This reaction is catalyzed by the enzyme leucine aminotransferase (LAT). The second step involves the conversion of KIC to HMB, which is catalyzed by the enzyme α-ketoacid decarboxylase (KDC). This reaction is also known as the HMB decarboxylase reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-[(2R)-2-hydroxypropanamido]-3-methylbutanoic acid involves the conversion of starting materials into intermediate compounds, which are then further transformed into the final product through a series of chemical reactions.", "Starting Materials": [ "L-alanine", "2-bromo-3-methylbutanoic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "N,N-dimethylformamide", "N-hydroxysuccinimide", "N,N'-dicyclohexylcarbodiimide", "2-hydroxypropanoic acid" ], "Reaction": [ "Step 1: Conversion of L-alanine to N-carboxyanhydride using N,N-dimethylformamide and sodium bicarbonate", "Step 2: Reaction of N-carboxyanhydride with 2-bromo-3-methylbutanoic acid in the presence of N,N'-dicyclohexylcarbodiimide to form an intermediate compound", "Step 3: Hydrolysis of the intermediate compound using sodium hydroxide to form (2S)-2-[(2R)-2-hydroxypropanamido]-3-methylbutanoic acid", "Step 4: Esterification of 2-hydroxypropanoic acid with N-hydroxysuccinimide in the presence of N,N'-dicyclohexylcarbodiimide to form an activated ester", "Step 5: Reaction of the activated ester with (2S)-2-[(2R)-2-hydroxypropanamido]-3-methylbutanoic acid to form the final product" ] }

CAS RN

21753-46-8

Molecular Formula

C8H15NO4

Molecular Weight

189.2

Purity

95

Origin of Product

United States

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